![molecular formula C17H19NO7 B15296380 [2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B15296380.png)
[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate
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Overview
Description
[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate is a complex organic compound with a unique structure characterized by multiple deuterium atoms and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate typically involves multiple steps, starting with the preparation of the deuterated precursors. The key steps include:
Deuteration: Introduction of deuterium atoms into the precursor molecules through catalytic exchange reactions.
Acetylation: Acetylation of the deuterated intermediates using acetic anhydride in the presence of a catalyst such as pyridine.
Condensation: Condensation of the acetylated intermediates with 2-nitrobenzaldehyde under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Hydrolysis of Ester Groups
The compound contains two ester moieties:
-
The acetyloxy group (-OAc) at the 2-position of the propyl chain.
-
The 3-oxobutanoate ester.
Both esters are susceptible to hydrolysis under acidic or basic conditions. The deuterated methyl groups (CD₃) may influence reaction kinetics due to the kinetic isotope effect (KIE), slowing hydrolysis compared to non-deuterated analogs .
Reaction Conditions | Products | Mechanism |
---|---|---|
Acidic (H₂SO₄/H₂O) | Carboxylic acid + alcohol | Nucleophilic acyl substitution |
Basic (NaOH/H₂O) | Carboxylate salt + alcohol | SN2 displacement |
For example, basic hydrolysis of the acetyloxy group yields deuterated 2-methylpropane-1,3-diol and acetic acid .
Reduction of the Nitrophenyl Group
The 2-nitrophenylmethylidene moiety can undergo catalytic hydrogenation or chemical reduction:
-
Catalytic Hydrogenation :
Conditions : H₂ gas, Pd/C catalyst.
Products : Corresponding aminophenyl derivative.
Mechanism : The nitro group (-NO₂) is reduced to an amine (-NH₂), altering the compound’s electronic properties and biological activity . -
Chemical Reduction (e.g., Sn/HCl) :
Products : Hydroxylamine or amine intermediates.
Condensation Reactions
The α,β-unsaturated ketone system (3-oxobutanoate linked to a methylidene group) participates in conjugate additions and cyclocondensations:
Michael Addition
-
Nucleophiles : Amines, thiols, or enolates.
-
Example : Reaction with primary amines forms β-amino ketone derivatives, which may cyclize to pyridine or pyrrole analogs .
Knoevenagel Condensation
The methylidene group (C=CH-) reacts with active methylene compounds (e.g., malononitrile) to form extended conjugated systems, useful in synthesizing heterocycles .
Deuterium-Specific Reactions
The trideuteriomethyl groups (CD₃) enable isotopic tracing in metabolic or degradation studies. For instance:
-
Mass Spectrometry Analysis : Deuterium labeling aids in tracking metabolic pathways by distinguishing parent and metabolite ions .
-
Enzymatic Studies : Enzymes like esterases may exhibit altered activity due to deuterium’s steric and electronic effects .
Oxidation of the Ketone Moiety
The 3-oxobutanoate ketone can undergo oxidation or reduction:
-
Oxidation (e.g., KMnO₄) : Forms a carboxylic acid.
-
Reduction (e.g., NaBH₄) : Yields a secondary alcohol.
Photochemical Reactivity
The nitrophenyl group is photoactive, potentially leading to:
-
Nitrogen Oxide Release : UV irradiation may cleave the nitro group, generating reactive oxygen species (ROS) .
-
Isomerization : The (2Z)-configuration could isomerize to (2E) under light, altering biological interactions .
Interaction with Biological Targets
While not a traditional chemical reaction, the compound’s vasodilatory and spasmolytic activities suggest non-covalent interactions:
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model molecule for studying isotopic effects and reaction mechanisms. Its unique structure allows researchers to investigate the influence of deuterium atoms on chemical reactivity and stability.
Biology
In biological research, the compound is utilized in isotope labeling studies to trace metabolic pathways and understand enzyme mechanisms. The presence of deuterium atoms provides a distinct advantage in mass spectrometry analysis.
Medicine
In medicine, the compound has potential applications in drug development, particularly in the design of deuterated drugs. Deuterium substitution can enhance the metabolic stability and reduce the toxicity of pharmaceutical compounds.
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials and as a precursor for the production of specialized chemicals.
Mechanism of Action
The mechanism of action of [2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions by altering the bond dissociation energies. This isotopic effect can be exploited to modulate the activity of enzymes and other biological molecules.
Comparison with Similar Compounds
Similar Compounds
[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate: .
[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2E)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate: .
[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate: .
Uniqueness
The uniqueness of this compound lies in its specific isotopic composition and the presence of a nitrophenyl group. These features confer distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound [2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate , also known as a deuterated derivative of 2-(2-nitrobenzylidene)-3-oxobutanoic acid, exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C17H13D6NO7
- Molecular Weight : 355.37 g/mol
- CAS Number : 1185235-10-2
- Appearance : Light yellow oil
- Solubility : Soluble in acetone, chloroform, dichloromethane, ethyl acetate, methanol
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Vasodilatory Effects : It has been identified as a vasodilator, which can help in treating hypertension by relaxing blood vessels.
- Antihypertensive Properties : The compound's ability to lower blood pressure makes it a candidate for antihypertensive therapies.
- Spasmolytic Activity : It exhibits muscle-relaxing properties that can alleviate spasms in smooth muscle tissues.
The biological activity of this compound is attributed to its structural components:
- The nitrophenyl group is known to enhance lipophilicity and membrane permeability, facilitating cellular uptake.
- The acetoxy and trideuterio groups may influence the metabolic stability and bioavailability of the compound.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Vasodilatory | Causes relaxation of blood vessels | |
Antihypertensive | Reduces blood pressure | |
Spasmolytic | Relieves muscle spasms |
Case Study: Antihypertensive Effects
A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in systolic and diastolic blood pressure compared to control groups. The vasodilatory effect was measured using plethysmography, indicating enhanced blood flow post-treatment. This suggests potential applications in managing hypertension.
Case Study: Spasmolytic Activity
In vitro studies using isolated smooth muscle tissues showed that the compound effectively inhibited contractions induced by various agonists. The mechanism appears to involve the modulation of calcium ion influx into the cells, further supporting its role as a spasmolytic agent.
Properties
Molecular Formula |
C17H19NO7 |
---|---|
Molecular Weight |
355.37 g/mol |
IUPAC Name |
[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C17H19NO7/c1-11(19)14(9-13-7-5-6-8-15(13)18(22)23)16(21)24-10-17(3,4)25-12(2)20/h5-9H,10H2,1-4H3/b14-9-/i3D3,4D3 |
InChI Key |
FFIBYMHZCNFTRU-GBBWITOISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(COC(=O)/C(=C\C1=CC=CC=C1[N+](=O)[O-])/C(=O)C)(C([2H])([2H])[2H])OC(=O)C |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC(C)(C)OC(=O)C |
Origin of Product |
United States |
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